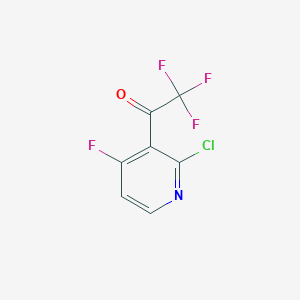
1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with a trifluoromethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone typically involves the introduction of the trifluoromethyl ketone group to a suitably substituted pyridine precursor. One common method involves the reaction of 2-chloro-4-fluoropyridine with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The trifluoromethyl ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form more oxidized derivatives, such as carboxylic acids or esters.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium amide, potassium thiolate, and sodium alkoxide are commonly used under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Nucleophilic substitution: Substituted pyridines with various functional groups.
Reduction: 1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanol.
Oxidation: Carboxylic acids or esters derived from the oxidation of the trifluoromethyl ketone group.
Scientific Research Applications
1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.
Material Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act as an inhibitor of enzymes or receptors, thereby modulating biological processes. The trifluoromethyl ketone group is known to enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
2-Chloro-4-fluoropyridine: Lacks the trifluoromethyl ketone group, making it less reactive in certain chemical transformations.
1-(2-Chloro-4-fluoropyridin-3-yl)ethanone: Similar structure but without the trifluoromethyl group, resulting in different chemical and biological properties.
2-Chloro-4-fluoro-3-nitropyridine: Contains a nitro group instead of the trifluoromethyl ketone, leading to distinct reactivity and applications.
Uniqueness: 1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone is unique due to the presence of both chloro and fluoro substituents on the pyridine ring along with the trifluoromethyl ketone group. This combination imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H2ClF4NO |
|---|---|
Molecular Weight |
227.54 g/mol |
IUPAC Name |
1-(2-chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2ClF4NO/c8-6-4(3(9)1-2-13-6)5(14)7(10,11)12/h1-2H |
InChI Key |
WLXPMBDUIJWLNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)C(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















